molecular formula C26H19Cl2N5O2 B12778335 N-((1R)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1246770-52-4

N-((1R)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B12778335
CAS No.: 1246770-52-4
M. Wt: 504.4 g/mol
InChI Key: CJPLMXOWZZCYHJ-QHCPKHFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VNI involves multiple steps, starting with the preparation of the core structure, which includes a benzamide moiety linked to an oxadiazole ring. The synthetic route typically involves:

    Formation of the Benzamide Core: This step involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine to form the benzamide core.

    Oxadiazole Ring Formation: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids under acidic conditions.

    Final Coupling: The benzamide core is then coupled with the oxadiazole ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of VNI would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

VNI undergoes several types of chemical reactions, including:

    Oxidation: VNI can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule, thereby modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of VNI can lead to the formation of oxidized derivatives with altered biological activity, while reduction can yield reduced forms of the compound with different pharmacological properties.

Scientific Research Applications

VNI has a wide range of scientific research applications, including:

Mechanism of Action

VNI exerts its effects by inhibiting the enzyme Trypanosoma cruzi sterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the parasite’s cell membrane . By inhibiting this enzyme, VNI disrupts the synthesis of ergosterol, leading to the death of the parasite. The molecular targets and pathways involved in this mechanism include the binding of VNI to the active site of the enzyme, thereby preventing its normal function.

Properties

CAS No.

1246770-52-4

Molecular Formula

C26H19Cl2N5O2

Molecular Weight

504.4 g/mol

IUPAC Name

N-[(1R)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

InChI

InChI=1S/C26H19Cl2N5O2/c27-20-10-11-21(22(28)14-20)23(15-33-13-12-29-16-33)30-24(34)17-6-8-19(9-7-17)26-32-31-25(35-26)18-4-2-1-3-5-18/h1-14,16,23H,15H2,(H,30,34)/t23-/m0/s1

InChI Key

CJPLMXOWZZCYHJ-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)N[C@@H](CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)NC(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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